(3,5-DIMETHOXYPHENYL)METHANESULFONYL CHLORIDE
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Overview
Description
(3,5-Dimethoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-dimethoxyphenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
(3,5-dimethoxyphenyl)methanol+chlorosulfonic acid→(3,5-dimethoxyphenyl)methanesulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonyl Hydrides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
(3,5-Dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, it may interact with proteins and enzymes, leading to modifications that can affect their function .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichlorophenyl)methanesulfonyl chloride
- (3,5-Dimethylphenyl)methanesulfonyl chloride
- (3,5-Dimethoxybenzyl chloride
Uniqueness
(3,5-Dimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .
Properties
CAS No. |
1194375-54-6 |
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Molecular Formula |
C9H11ClO4S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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